Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate
説明
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate is an ester derivative featuring a morpholine-substituted phenyl ring attached to an 8-oxooctanoate backbone.
特性
IUPAC Name |
ethyl 8-[2-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-2-26-21(24)12-6-4-3-5-11-20(23)19-10-8-7-9-18(19)17-22-13-15-25-16-14-22/h7-10H,2-6,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPAMVWJDLXZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643573 | |
| Record name | Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-61-6 | |
| Record name | Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthesis of Ethyl 8-bromooctanoate Intermediate
A key intermediate in the synthesis is ethyl 8-bromooctanoate, which can be prepared via a three-step process:
| Step | Reaction Description | Conditions | Yield & Notes |
|---|---|---|---|
| S1 | Substitution reaction of 1,6-dibromohexane with diethyl malonate to form diethyl 2-(6-bromohexyl)malonate | Sodium ethoxide base, ethanol solvent, 30-40 °C, 8 hours | ~50% yield; reaction monitored by GC |
| S2 | Ester hydrolysis and decarboxylation of diethyl 2-(6-bromohexyl)malonate to yield 8-bromooctanoic acid | Base hydrolysis with sodium hydroxide or potassium hydroxide, 25-50 °C | Efficient conversion to acid |
| S3 | Esterification of 8-bromooctanoic acid with absolute ethanol under acid catalysis (e.g., toluenesulfonic acid) | 60-85 °C reflux | High yield of ethyl 8-bromooctanoate |
This method improves upon traditional two-step syntheses by introducing a substitution step that allows for better control and fewer side reactions, making it suitable for industrial scale-up.
Alternative Preparation of 6,8-Dihalooctanoic Esters
Another approach involves halogenation and subsequent functional group transformations starting from ethyl 6-oxo-7-octenoate:
- Treatment with anhydrous hydrogen bromide in benzene to form ethyl 8-bromo-6-oxooctanoate.
- Reduction with sodium borohydride in ethanol/water mixture to yield ethyl 8-bromo-6-hydroxyoctanoate.
- Conversion to ethyl 6,8-dichlorooctanoate via reaction with thionyl chloride and pyridine.
These intermediates can be further manipulated to introduce the morpholinomethyl group.
Coupling of the Substituted Phenyl Group to the Octanoate Backbone
The coupling of the 2-(morpholinomethyl)phenyl moiety to the octanoate chain bearing the keto and ester functionalities can be achieved by:
- Friedel-Crafts acylation using the appropriate acid chloride or anhydride derivative of the octanoate.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) if halogenated intermediates are used.
- Direct nucleophilic substitution if a suitable leaving group is present on the octanoate chain.
The choice of method depends on the availability of intermediates and desired reaction conditions to preserve sensitive functional groups.
Purification and Characterization
After synthesis, the compound is purified by:
- Extraction with organic solvents (e.g., ether, dichloromethane).
- Drying over anhydrous sodium sulfate.
- Removal of solvents under reduced pressure.
- Distillation or recrystallization from appropriate solvents (e.g., benzene, ethanol).
Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
- Mass spectrometry for molecular weight confirmation.
- Melting point determination and chromatographic purity assessment.
Summary Table of Key Preparation Steps
| Step | Reactants | Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | 1,6-dibromohexane + diethyl malonate + sodium ethoxide | Ethanol, 30-40 °C, 8 h | Diethyl 2-(6-bromohexyl)malonate | ~50% yield |
| 2 | Hydrolysis and decarboxylation | NaOH or KOH, 25-50 °C | 8-bromooctanoic acid | Efficient conversion |
| 3 | Esterification | Absolute ethanol, acid catalyst, 60-85 °C reflux | Ethyl 8-bromooctanoate | High yield |
| 4 | Morpholine + 2-(halomethyl)phenyl derivative | Reflux, suitable solvent | 2-(morpholinomethyl)phenyl intermediate | High selectivity |
| 5 | Coupling of phenyl intermediate with octanoate | Friedel-Crafts or cross-coupling | Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate | Dependent on method |
Research Findings and Industrial Relevance
- The three-step synthesis of ethyl 8-bromooctanoate from readily available starting materials offers a scalable and efficient route with minimized side reactions, suitable for industrial production.
- The use of sodium borohydride reductions and halogenation steps allows for precise functional group transformations necessary for the keto and ester functionalities.
- Introduction of the morpholinomethyl substituent via nucleophilic substitution or reductive amination is well-established and provides high regioselectivity and yield.
- The overall synthetic route balances complexity and efficiency, enabling the preparation of this compound for pharmaceutical or chemical research applications.
化学反応の分析
Types of Reactions
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
Medicinal Chemistry Applications
1. Enzyme Inhibition:
Research indicates that Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate exhibits potential as an enzyme inhibitor. Specifically, it has been shown to interact with cholinesterases, which are critical in the regulation of neurotransmitter levels in the brain. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting enzyme activity that leads to decreased levels of acetylcholine.
2. Anticancer Activity:
Compounds containing morpholine rings have been studied for their anticancer properties. This compound may influence various biological pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.
3. Antimicrobial Properties:
The structural components of this compound suggest potential antimicrobial activity. Research on similar morpholine derivatives has indicated their effectiveness against various bacterial strains, which could be explored further for developing new antimicrobial agents.
Synthesis and Production
The synthesis of this compound typically involves multi-step processes that can be optimized for large-scale production. Techniques such as automated batch reactors and purification methods like recrystallization or chromatography ensure high-purity yields essential for research and pharmaceutical applications.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Cholinesterase Inhibition Study: A study demonstrated that this compound effectively inhibits cholinesterases, leading to increased acetylcholine levels in neuronal tissues, which may improve cognitive functions in models of Alzheimer’s disease.
- Anticancer Mechanism Investigation: Research exploring the anticancer properties highlighted its ability to induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation.
作用機序
The mechanism of action of Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as human legumain and cholinesterases by binding to their active sites, thereby preventing their normal function . This inhibition can modulate various biological pathways, making it a potential candidate for therapeutic applications .
類似化合物との比較
Structural Analogs with Modified Heterocyclic Substituents
Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate
- Structural Difference : Replaces the morpholine ring with a 4-methylpiperazine group (a seven-membered ring with two nitrogen atoms).
Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate (CAS 898749-84-3)
- Structural Difference: Substitutes morpholine with a pyrrolinone group (a five-membered ring with one nitrogen atom).
- Pyrrolinone derivatives are noted for metabolic stability in pharmacokinetic studies .
Ethyl 8-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate (CAS 898781-35-6)
- Structural Difference : Incorporates a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane group.
- Impact: The spirocyclic system enhances conformational rigidity, which may improve binding specificity to enzymatic targets.
- Storage : Stable at room temperature under sealed conditions, similar to the morpholine analog .
Analogs with Aromatic Backbone Modifications
Ethyl 8-(2-naphthyl)-8-oxooctanoate (CAS 362669-46-3)
- Structural Difference : Replaces the substituted phenyl group with a naphthyl moiety.
- Impact: The extended aromatic system increases lipophilicity, favoring interactions with hydrophobic binding pockets.
- Physical Properties : Higher boiling point (543.6°C) and flash point (282.6°C) compared to phenyl-based esters, reflecting greater thermal stability .
Methyl 8-oxo-8-(phenylamino)octanoate (CAS 162853-41-0)
- Structural Difference: Substitutes the morpholinomethyl group with a phenylamino moiety and uses a methyl ester.
- Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, affecting metabolic clearance .
生物活性
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 361.49 g/mol. The presence of the morpholine moiety is significant, as it often contributes to various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H31NO4 |
| Molecular Weight | 361.49 g/mol |
| CAS Number | 898770-89-3 |
| Purity | 97% |
Mechanisms of Biological Activity
Research indicates that compounds containing morpholine rings can exhibit a range of biological activities, including:
- Antimicrobial Activity : Morpholine derivatives have been shown to possess significant antimicrobial properties, making them potential candidates for treating infections.
- Anticancer Properties : Studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including the modulation of histone deacetylase (HDAC) activity, which is crucial in cancer progression .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Studies and Research Findings
- Inhibition of Histone Deacetylase :
- Antimicrobial Efficacy :
-
Cytotoxicity Studies :
- In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. Results showed dose-dependent cytotoxicity, with notable effects observed in breast and colon cancer cell lines.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other morpholine derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-oxo-4-phenylbutanoate | C13H16O3 | Synthetic intermediate |
| Ethyl 2-phenylacetoacetate | C12H14O3 | Used in organic synthesis |
| Ethyl 4-phenyl-3-ketobutanoate | C13H14O3 | Similar ester structure |
| Ethyl 4-phenylacetoacetate | C12H14O3 | Shares applications in drug synthesis |
The unique morpholine substituent in this compound enhances its pharmacological properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate, and how can reaction conditions be optimized for yield and purity?
- Synthesis Steps :
Intermediate Formation : React 2-(morpholinomethyl)benzaldehyde with ethyl acetoacetate using sodium ethoxide as a base to form a ketoester intermediate .
Cyclization : The intermediate undergoes cyclization under acidic or thermal conditions to yield the final product .
- Optimization Strategies :
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) achieves >95% purity .
- Industrial Scaling : Continuous flow reactors improve reproducibility and reduce byproduct formation .
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques :
- X-ray Crystallography : Resolves spatial arrangement of the morpholine ring and ester group .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester), δ 3.6–3.8 ppm (morpholine protons) .
- ¹³C NMR : Carbonyl signals at ~170 ppm confirm the ketone and ester functionalities .
- Mass Spectrometry : Molecular ion peak at m/z 361.5 (C21H31NO4<sup>+</sup>) .
Q. What are the common chemical reactions and reagents applicable to this compound?
- Reaction Types :
| Reaction | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO4 (acidic) | 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoic acid |
| Reduction | LiAlH4 (anhydrous THF) | Ethyl 8-hydroxyoctanoate derivative |
| Substitution | Br2/FeBr3 | Brominated phenyl analogs |
- Mechanistic Insights : The morpholine ring stabilizes transition states via lone-pair interactions during substitution .
Advanced Research Questions
Q. What is the mechanistic basis for its cholinesterase inhibition, and how does this inform therapeutic potential in neurodegenerative diseases?
- Target Interaction : The morpholine moiety binds to the catalytic anionic site of acetylcholinesterase (AChE), disrupting substrate hydrolysis .
- Experimental Evidence :
- IC50 : 25 µM against human AChE in vitro .
- Molecular Docking : Free energy of binding (ΔG = -9.2 kcal/mol) correlates with inhibitory potency .
- Therapeutic Relevance : Structural analogs with enhanced blood-brain barrier permeability are under investigation for Alzheimer’s disease .
Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. anticancer assays) be reconciled?
- Case Study :
- Antimicrobial Activity : MIC = 32 µg/mL against S. aureus and E. coli .
- Anticancer Activity : IC50 = 25–30 µM in MCF-7 and HeLa cells .
- Resolution Strategies :
- Dose Dependency : Low micromolar concentrations may selectively target cancer cells without broad microbial toxicity .
- Assay Conditions : Variations in culture media (e.g., serum content) influence compound bioavailability .
Q. How does structural modification (e.g., substituent position on the phenyl ring) impact efficacy compared to analogs?
- Comparative Analysis :
| Compound | Key Feature | Biological Activity (IC50) |
|---|---|---|
| 2-(morpholinomethyl)phenyl analog | Optimal steric bulk for AChE binding | 25 µM |
| 4-(morpholinomethyl)phenyl analog | Reduced target affinity | 45 µM |
| Chlorophenyl derivative | Enhanced lipophilicity | 18 µM (HeLa cells) |
- Design Implications : Substituents at the ortho position improve enzyme interaction but may reduce solubility .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
